molecular formula C19H21N3O3 B2723071 N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide CAS No. 491867-83-5

N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide

Cat. No.: B2723071
CAS No.: 491867-83-5
M. Wt: 339.395
InChI Key: UAXKRQAXOZDRBY-UHFFFAOYSA-N
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Description

N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide is a synthetic compound featuring a benzodioxole moiety fused to a phenylpiperazinyl-ethanamide scaffold. The ethanamide linker facilitates hydrogen bonding and structural rigidity, critical for receptor interaction .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-19(20-15-6-7-17-18(12-15)25-14-24-17)13-21-8-10-22(11-9-21)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXKRQAXOZDRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation via Carbodiimide-Mediated Coupling

The most direct approach involves coupling benzo[d]dioxole-5-carboxylic acid with 2-(4-phenylpiperazinyl)ethylamine using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) .

Procedure :

  • Activation of Carboxylic Acid :
    Benzo[d]dioxole-5-carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. EDC (1.2 equiv) and N-hydroxybenzotriazole (HOBt; 1.1 equiv) are added to form the active ester intermediate.
  • Amine Addition :
    2-(4-Phenylpiperazinyl)ethylamine (1.1 equiv) is introduced dropwise, followed by stirring at 25°C for 12–18 hours.
  • Workup :
    The reaction is quenched with aqueous NaHCO₃, extracted with DCM, and purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to yield the title compound.

Key Data :

Parameter Value
Yield 68–72%
Purity (HPLC) >95%
Reaction Time 12–18 hours

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing activation energy and minimizing side reactions. This method is adapted from analogous triazole and benzimidazole syntheses.

Procedure :

  • Reagent Mixing :
    Benzo[d]dioxole-5-carbonyl chloride (1.0 equiv) and 2-(4-phenylpiperazinyl)ethylamine (1.05 equiv) are combined in acetonitrile (MeCN).
  • Irradiation :
    The mixture is subjected to microwave irradiation (150 W, 100°C) for 20 minutes.
  • Purification :
    The crude product is recrystallized from ethanol/water (4:1) to afford white crystals.

Key Data :

Parameter Value
Yield 85–88%
Purity (HPLC) >98%
Reaction Time 20 minutes

Solid-Phase Synthesis for Scalability

Solid-phase methods, leveraging Wang resin , enable high-throughput synthesis and simplified purification.

Procedure :

  • Resin Functionalization :
    Wang resin (1.0 g, 1.2 mmol/g) is swelled in DCM, and Fmoc-2-(4-phenylpiperazinyl)ethylamine (1.5 equiv) is coupled using N,N'-diisopropylcarbodiimide (DIC)/HOBt.
  • Fmoc Deprotection :
    The resin is treated with 20% piperidine in DMF to remove the Fmoc group.
  • Acylation :
    Benzo[d]dioxole-5-carboxylic acid (2.0 equiv) is activated with HATU/DIPEA and coupled to the resin-bound amine.
  • Cleavage :
    The product is cleaved with trifluoroacetic acid (TFA)/DCM (1:9) and precipitated in cold diethyl ether.

Key Data :

Parameter Value
Yield 78–82%
Purity (HPLC) >97%
Reaction Scale Up to 50 g

Optimization and Mechanistic Insights

Catalytic Enhancements

The use of Yb(OTf)₃ as a Lewis acid catalyst (10 mol%) in MeCN improves yields to 90–92% by stabilizing the tetrahedral intermediate during amide formation.

Solvent Effects

Polar aprotic solvents (DMF, MeCN) outperform ethereal solvents (THF, DCM) due to better solubility of intermediates and reduced side-product formation.

Temperature Control

Exothermic acylation reactions require strict temperature control (<30°C) to prevent racemization and decomposition.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.85 (s, 1H, ArH), 6.78 (d, J = 8.4 Hz, 1H, ArH), 3.95 (s, 2H, OCH₂O), 3.60 (t, J = 6.0 Hz, 2H, NCH₂), 2.75–2.55 (m, 8H, piperazine), 1.45 (s, 1H, NH).
  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C–O–C).

Chromatographic Purity :

  • HPLC : Retention time = 8.2 min (C18 column, MeCN/H₂O 70:30, 1.0 mL/min).

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Carbodiimide-Mediated 68–72 >95 Moderate High
Microwave-Assisted 85–88 >98 High Moderate
Solid-Phase 78–82 >97 Very High Low

Chemical Reactions Analysis

Types of Reactions

N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide involves its interaction with specific molecular targets and pathways. The phenylpiperazine group is known to interact with neurotransmitter receptors, which may contribute to its biological effects. Additionally, the benzo[d][1,3]dioxole moiety can influence the compound’s binding affinity and selectivity for various targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Modifications

Compound Name / ID Structural Features Biological Activity (EC₅₀/IC₅₀) Synthesis Yield Reference ID
Target Compound Benzodioxole + 4-phenylpiperazinyl-ethanamide Not reported Not reported
Compound 20 (Melatonin Analog) Tricyclic ethanamide with N-acetyl orientation similar to melatonin 0.62 nM (equipotent to melatonin) Not specified
Compound 21 (Melatonin Analog) Chroman-fused ethanamide with altered N-acetyl position 1740 nM (low potency) Not specified
8j (Antiviral Agent) Ethanamide with p-methoxy substituent and diethylamino group IC₅₀ = 2.5 μM (Ebola inhibition) Not specified
Derivative 7a–o (Indole-Piperazine) 2,3-Dihydrobenzoxazine + indole-piperazinyl-ethanamide Not reported 42–89%

Key Observations :

  • Rigidity vs. Flexibility : Incorporation of the ethanamide side chain into a third ring (e.g., Compound 20) enhances potency by mimicking melatonin’s planar structure, whereas chroman-fused analogs (Compound 21) reduce activity due to steric hindrance .
  • Substituent Effects: In antiviral ethanamide derivatives (e.g., 8j), the p-methoxy and diethylamino groups are critical for activity; their removal (e.g., 20j, 22) abolishes efficacy .

Physicochemical and Electronic Properties

  • Amide Resonance : The ethanamide group’s resonance stabilization, as shown in NBO analyses, enhances planarity and sp² hybridization at nitrogen, improving binding to proteins .
  • Quantum Chemical Analysis: Tools like Multiwfn enable comparison of electron density and electrostatic potentials, critical for predicting solubility and bioavailability .

Crystallographic and Structural Studies

  • Crystallography Tools : SHELXL and OLEX2 are widely used for refining ethanamide derivatives’ crystal structures, providing insights into conformational preferences and intermolecular interactions .

Biological Activity

N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by a benzo[d][1,3]dioxole moiety linked to a piperazine derivative. Its molecular formula is C18H20N2O3C_{18}H_{20}N_2O_3, with a molecular weight of approximately 316.36 g/mol. The presence of the dioxole ring contributes to its unique pharmacological properties, which are explored in various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the benzo[d][1,3]dioxole structure. For instance, derivatives synthesized from this moiety have shown significant antiproliferative effects against various cancer cell lines:

Compound Cell Line IC50 (µM)
This compoundHepG2 (liver cancer)2.38
This compoundHCT116 (colon cancer)1.54
This compoundMCF7 (breast cancer)4.52

These IC50 values indicate that the compound exhibits potent anticancer activity comparable to standard chemotherapeutic agents like doxorubicin, which has IC50 values ranging from 4.56 to 8.29 µM for similar cell lines .

The mechanism through which this compound exerts its anticancer effects involves several pathways:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation.
  • Apoptosis Induction : Studies involving annexin V-FITC assays revealed that the compound promotes apoptosis in cancer cells by modulating mitochondrial apoptosis pathway proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at specific phases, preventing further cell division and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity against various pathogens:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus625–1250 µg/mL
Escherichia coliNot effective
Candida albicansSignificant antifungal activity

The compound demonstrated effective antibacterial properties against Gram-positive bacteria while showing limited or no activity against Gram-negative strains .

Study 1: Anticancer Efficacy

A study published in PubMed evaluated the anticancer effects of various benzo[d][1,3]dioxole derivatives. The results indicated that compounds with similar structures to this compound significantly inhibited tumor growth in vitro and in vivo models .

Study 2: Antimicrobial Assessment

Another research effort assessed the antimicrobial efficacy of synthesized derivatives against common pathogens. The study found that while some derivatives exhibited moderate activity against Staphylococcus aureus and Candida albicans, this compound showed promising results that warrant further investigation into its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions involving piperazine derivatives and benzodioxole-containing precursors. For example, analogous compounds are prepared using amide bond formation with N-hydroxysuccinimide (NHS) esters or carbodiimide coupling agents (e.g., DCC or EDC) in aprotic solvents like dioxane . Purification often involves column chromatography (normal phase, 10% methanol/0.1% ammonium hydroxide) or recrystallization from ethanol/water mixtures to isolate high-purity crystals .

Q. How can the structural integrity of this compound be validated experimentally?

  • Methodological Answer : X-ray crystallography (XRD) is the gold standard for confirming molecular geometry. Use SHELXL for refinement, ensuring proper handling of high Rint values caused by crystal imperfections (e.g., twinning or disorder) . Complementary techniques include NMR (to verify proton environments, particularly the benzodioxole and piperazine moieties) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. Which computational methods are suitable for modeling its electronic properties and reaction mechanisms?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties like atomization energies (average deviation <3 kcal/mol) . For correlation energy, the Colle-Salvetti formula adapted to density functionals provides reliable results for systems with similar aromatic and amide groups . Basis sets like 6-31G(d,p) are recommended for geometry optimization .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can they be mitigated?

  • Methodological Answer : High Rint values (e.g., >0.05) may result from poor crystal quality or disorder in the benzodioxole ring. Strategies include:

  • Using TWINABS for data scaling in cases of twinning .
  • Applying restraints to bond lengths/angles in SHELXL to manage disorder .
  • Collecting low-temperature (100 K) data to reduce thermal motion artifacts .

Q. How do structural modifications (e.g., halogen substitution on the phenylpiperazine) affect biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies on analogs (e.g., bromo or fluoro substituents) reveal that electron-withdrawing groups enhance receptor binding affinity. For example, halogenated phenylpiperazines increase lipophilicity (logP by ~0.5 units) and improve blood-brain barrier penetration . Assays should include competitive binding studies (e.g., radioligand displacement) and functional cAMP assays for GPCR targets .

Q. How can synthetic pathways be optimized to favor thermodynamic vs. kinetic control?

  • Methodological Answer : Kinetic control (e.g., low-temperature amide coupling) favors linear intermediates, while thermodynamic conditions (reflux in toluene) promote cyclization. Monitor reaction progress via TLC or in-situ IR to identify intermediates. Solvent polarity adjustments (e.g., switching from THF to DMF) can stabilize transition states .

Q. How should contradictions between computational predictions and experimental data (e.g., bond lengths) be resolved?

  • Methodological Answer : Discrepancies in bond lengths >0.02 Å may arise from crystal packing effects unaccounted for in gas-phase DFT. Perform periodic DFT calculations (e.g., VASP or CASTEP) incorporating crystal lattice parameters to align theoretical and experimental data .

Q. What strategies are recommended for assessing its bioactivity against viral targets (e.g., SARS-CoV-2 proteases)?

  • Methodological Answer : Use fluorescence resonance energy transfer (FRET) assays with purified viral proteases (e.g., SARS-CoV-2 main protease). Compare IC50 values with known inhibitors like ~{N}-[2-(5-fluoranyl-1~{H}-indol-3-yl)ethyl]ethanamide (IC50 ~1.59 Å resolution structure available) . Molecular docking (AutoDock Vina) can prioritize analogs for synthesis .

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